2-[(2E)-2-(4-hydroxy-3-methoxy-5-nitrobenzylidene)hydrazinyl]-6-methylpyrimidin-4(3H)-one
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Overview
Description
2-[(2E)-2-(4-hydroxy-3-methoxy-5-nitrobenzylidene)hydrazinyl]-6-methylpyrimidin-4(3H)-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidinone core substituted with a hydrazinyl group and a nitrobenzylidene moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(4-hydroxy-3-methoxy-5-nitrobenzylidene)hydrazinyl]-6-methylpyrimidin-4(3H)-one typically involves the condensation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde with 6-methylpyrimidin-4(3H)-one hydrazine. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-(4-hydroxy-3-methoxy-5-nitrobenzylidene)hydrazinyl]-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The hydrazinyl and nitrobenzylidene groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amino derivatives. Substitution reactions can result in a wide range of new compounds with different functional groups.
Scientific Research Applications
2-[(2E)-2-(4-hydroxy-3-methoxy-5-nitrobenzylidene)hydrazinyl]-6-methylpyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(4-hydroxy-3-methoxy-5-nitrobenzylidene)hydrazinyl]-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the nitro group may participate in redox reactions, while the hydrazinyl group can form hydrogen bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-6-methylpyrimidin-4(3H)-one: Lacks the nitro group, which may result in different chemical properties and reactivity.
2-[(2E)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]-6-methylpyrimidin-4(3H)-one: Lacks the methoxy group, affecting its solubility and interaction with other molecules.
2-[(2E)-2-(4-methoxy-3-nitrobenzylidene)hydrazinyl]-6-methylpyrimidin-4(3H)-one: Lacks the hydroxy group, influencing its hydrogen bonding capabilities.
Uniqueness
The presence of both the nitro and methoxy groups in 2-[(2E)-2-(4-hydroxy-3-methoxy-5-nitrobenzylidene)hydrazinyl]-6-methylpyrimidin-4(3H)-one imparts unique chemical properties, such as enhanced reactivity and specific interactions with biological targets
Properties
IUPAC Name |
2-[(2E)-2-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O5/c1-7-3-11(19)16-13(15-7)17-14-6-8-4-9(18(21)22)12(20)10(5-8)23-2/h3-6,20H,1-2H3,(H2,15,16,17,19)/b14-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHSXGPAMOENTD-MKMNVTDBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NN=CC2=CC(=C(C(=C2)OC)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)NC(=N1)N/N=C/C2=CC(=C(C(=C2)OC)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.